REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5](N)=[CH:4][C:3]=1[O:9][CH3:10].Cl.N([O-])=O.[Na+].C(=O)([O-])[O-].[K+].[K+].[Cu][C:23]#[N:24].[C-]#N.[K+]>O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([C:23]#[N:24])=[CH:4][C:3]=1[O:9][CH3:10] |f:2.3,4.5.6,8.9|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(N)C=C1)OC
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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22 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
copper (I) cyanide
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
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[Cu]C#N
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at 70° C. for 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
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Details
|
the reaction was extracted with toluene (100 mL*4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C#N)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |